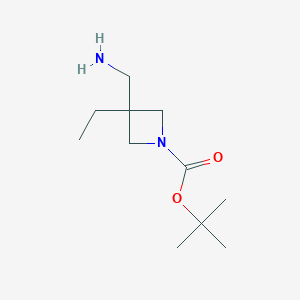

1-Boc-3-(aminomethyl)-3-ethylazetidine

Description

BenchChem offers high-quality 1-Boc-3-(aminomethyl)-3-ethylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(aminomethyl)-3-ethylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOUCAYFXZLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-(aminomethyl)-3-ethylazetidine, a novel, non-commercially available 3,3-disubstituted azetidine building block. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically rigorous projection of its properties, a plausible synthetic route, and its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of strained heterocyclic systems.

Introduction: The Rising Prominence of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as increasingly important structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and favorable physicochemical properties.[2] When incorporated into drug candidates, the azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to more conventional saturated heterocycles like pyrrolidine or piperidine.[3]

The 3,3-disubstituted azetidine scaffold is particularly advantageous as it avoids the introduction of a new stereocenter, simplifying synthesis and structure-activity relationship (SAR) studies.[4] These "gem-disubstituted" systems can also serve as effective bioisosteres for other common chemical groups, such as gem-dimethyl or carbonyl functionalities, offering a powerful tool for lead optimization.[4][5] This guide focuses on the specific, yet underexplored, derivative, 1-Boc-3-(aminomethyl)-3-ethylazetidine, detailing its projected characteristics and a strategic approach to its synthesis and utilization.

Physicochemical and Spectral Properties (Predicted)

| Property | Predicted Value | Justification / Comparison |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Based on chemical structure |

| Molecular Weight | 214.31 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow oil | Similar to 1-Boc-3-(aminomethyl)azetidine[3] |

| Boiling Point | > 250 °C at 760 mmHg | Expected to be higher than 1-Boc-3-(aminomethyl)azetidine due to increased molecular weight |

| Density | ~1.0 g/mL | Similar to other Boc-protected azetidines |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | Common for Boc-protected amines |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (s, 4H, azetidine CH₂), ~2.7 (s, 2H, CH₂NH₂), ~1.7 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.45 (s, 9H, Boc), ~0.9 (t, J = 7.2 Hz, 3H, CH₂CH₃) | Predicted based on the spectra of related compounds and standard chemical shifts. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~156.5 (C=O), ~79.5 (C(CH₃)₃), ~58.0 (azetidine CH₂), ~45.0 (CH₂NH₂), ~35.0 (quaternary C), ~28.5 (C(CH₃)₃), ~25.0 (CH₂CH₃), ~8.0 (CH₂CH₃) | Predicted based on the spectra of related compounds and standard chemical shifts. |

Proposed Synthetic Pathway

The synthesis of 1-Boc-3-(aminomethyl)-3-ethylazetidine can be strategically approached through a two-step sequence starting from the commercially available 1-Boc-3-cyanoazetidine. This pathway involves an initial α-alkylation of the cyano-substituted carbon, followed by the reduction of the nitrile to the primary amine.

Caption: Proposed two-step synthesis of 1-Boc-3-(aminomethyl)-3-ethylazetidine.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

This procedure is adapted from established methods for the α-alkylation of nitriles.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.

-

Addition of Starting Material: Add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate

The reduction of the nitrile can be achieved using either a metal hydride or catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LAH) Reduction [6][7]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the LAH suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Method B: Catalytic Hydrogenation [8][9]

-

Preparation: To a hydrogenation vessel, add tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate (1.0 equivalent) dissolved in methanol or ethanol. Add a catalytic amount of Raney Nickel (slurry in water, washed with the reaction solvent).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker apparatus.

-

Reaction: Shake the reaction mixture at room temperature until hydrogen uptake ceases.

-

Work-up: Carefully filter the catalyst through a pad of Celite, washing the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired product.

Reactivity and Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The primary amine provides a versatile handle for a variety of chemical transformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. youtube.com [youtube.com]

- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-(aminomethyl)-3-ethylazetidine

Introduction

Azetidines are a critical class of saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and binding affinity. The 3,3-disubstituted azetidine motif, in particular, offers a valuable three-dimensional architecture for exploring chemical space. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific derivative, tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate , hereafter referred to as 1-Boc-3-(aminomethyl)-3-ethylazetidine.

This document is designed for researchers and scientists in the pharmaceutical and chemical industries. It moves beyond a simple recitation of data to explain the why behind the analytical choices, ensuring a self-validating and logical workflow for structural confirmation. We will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to build an unassailable structural proof.

Section 1: Foundational Analysis - Molecular Formula and Mass

Expertise & Experience: Before delving into the intricacies of atomic connectivity, the first and most fundamental step is to confirm the elemental composition and molecular weight of the analyte. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm or deny a proposed molecular formula.

Trustworthiness: For 1-Boc-3-(aminomethyl)-3-ethylazetidine, the expected molecular formula is C₁₁H₂₂N₂O₂. An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is ideal for this analysis due to its soft ionization technique, which minimizes fragmentation and favors the formation of the protonated molecular ion [M+H]⁺.

Table 1: Predicted HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Exact Mass | 214.16813 u |

| [M+H]⁺ (Monoisotopic) | 215.17541 u |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within a 5 ppm tolerance of the calculated exact mass for the proposed formula.

A successful HRMS analysis provides the first piece of robust evidence, confirming that the isolated compound has the correct elemental formula.

Section 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds. The key functional groups in our target molecule are the primary amine (NH₂), the Boc-protecting group (a carbamate), and the alkane backbone.

Trustworthiness: Each of these groups has a characteristic absorption frequency. The presence of a strong carbonyl (C=O) stretch is a key indicator of the Boc group, while the N-H stretches confirm the primary amine.

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Symmetric Stretch | ~3350 - 3250 | Medium (two bands) |

| Alkane (C-H) | C-H Stretch | ~2960 - 2850 | Strong |

| Carbamate (Boc C=O) | C=O Stretch | ~1690 - 1670 | Strong |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | ~1650 - 1580 | Medium |

| Carbamate (Boc C-N) | C-N Stretch | ~1250 - 1190 | Strong |

| Carbamate (Boc C-O) | C-O Stretch | ~1160 - 1140 | Strong |

Experimental Protocol: FTIR Spectroscopy (Thin Film)

-

Sample Preparation: If the sample is a liquid or oil, place a single drop between two KBr or NaCl salt plates. If it is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and plate-related absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups as detailed in Table 2.

The resulting spectrum serves as a fingerprint, confirming the presence of the critical amine and carbamate functionalities.

Section 3: Unveiling the Molecular Skeleton: ¹H and ¹³C NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps out the carbon framework. For a molecule like 1-Boc-3-(aminomethyl)-3-ethylazetidine, these techniques allow us to piece together the azetidine ring, the ethyl and aminomethyl substituents, and the Boc group.

Trustworthiness: The chemical shift, integration (for ¹H), and multiplicity of each signal provide a unique set of coordinates for each nucleus. These data points must collectively and logically assemble into the proposed structure. We will also employ DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH₃, CH₂, and CH carbons, adding another layer of validation.

Predicted ¹H NMR Spectrum

The structure's asymmetry, particularly around the C3 quaternary center, means the protons on the azetidine ring (C2 and C4) are diastereotopic and will appear as distinct signals, likely complex multiplets or doublets of doublets.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | ~3.8 - 4.0 | m (ABq) | 4H | Diastereotopic protons on C2 and C4 of the azetidine ring, adjacent to nitrogen. |

| b | ~2.6 | s | 2H | Protons of the aminomethyl group (-CH₂NH₂). |

| c | ~1.6 | q, J ≈ 7.5 Hz | 2H | Methylene protons of the ethyl group (-CH₂CH₃). |

| d | ~1.45 | s | 9H | Nine equivalent protons of the tert-butyl group.[1] |

| e | ~1.3 | br s | 2H | Exchangeable protons of the primary amine (-NH₂). |

| f | ~0.9 | t, J ≈ 7.5 Hz | 3H | Methyl protons of the ethyl group (-CH₂CH₃). |

dot

Caption: ¹H NMR assignments for 1-Boc-3-(aminomethyl)-3-ethylazetidine.

Predicted ¹³C NMR & DEPT-135 Spectrum

The ¹³C NMR spectrum will show all 11 unique carbon atoms. The DEPT-135 experiment is critical for confirming the assignments of the methyl, methylene, and methine carbons.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C=O (Boc) | ~156 | None | Carbamate carbonyl carbon.[1] |

| C(CH₃)₃ (Boc) | ~80 | None | Quaternary carbon of the Boc group.[1] |

| C2 & C4 (Azetidine) | ~58-60 | Negative (CH₂) | Methylene carbons adjacent to the ring nitrogen. |

| -CH₂NH₂ | ~48 | Negative (CH₂) | Aminomethyl carbon. |

| C3 (Azetidine) | ~38-40 | None | Quaternary carbon of the azetidine ring. |

| -CH₂CH₃ | ~29 | Negative (CH₂) | Methylene carbon of the ethyl group. |

| -C(CH₃)₃ (Boc) | ~28.5 | Positive (CH₃) | Methyl carbons of the Boc group.[1] |

| -CH₂CH₃ | ~8 | Positive (CH₃) | Methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C{¹H} NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

DEPT-135 Acquisition: Perform a DEPT-135 experiment to differentiate carbon types.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Section 4: The Final Confirmation - 2D NMR and Workflow Integration

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to unambiguously connect the pieces. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, confirming, for example, the J-coupling between the ethyl group's CH₂ (c) and CH₃ (f) protons.

More powerfully, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton to the carbon it is attached to. This technique would definitively link the proton signals in Table 3 to the carbon signals in Table 4, removing any ambiguity in the assignments and cementing the final structure.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical, stepwise validation system. Each experiment builds upon the last, providing cumulative and cross-validating evidence.

dot

Caption: A self-validating workflow for structure elucidation.

Conclusion

The structural elucidation of 1-Boc-3-(aminomethyl)-3-ethylazetidine is achieved not by a single measurement, but by the convergent and mutually reinforcing evidence from a suite of analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of the required functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive map of the molecular architecture, confirming atomic connectivity and completing the structural proof. This systematic approach ensures the highest degree of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

Sources

An In-Depth Technical Guide to 1-Boc-3-(aminomethyl)-3-ethylazetidine: Navigating a Novel Chemical Entity

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif is a cornerstone in medicinal chemistry.[1] This strained four-membered nitrogen-containing heterocycle is increasingly incorporated into drug candidates to enhance a variety of pharmacokinetic and pharmacodynamic properties.[2][3] The rigid structure of the azetidine ring can improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all of which are critical parameters in the development of effective and safe therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex molecules containing amine functionalities due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5][6]

The target molecule, 1-Boc-3-(aminomethyl)-3-ethylazetidine, combines the desirable features of the azetidine scaffold with a primary aminomethyl group and an ethyl group at the 3-position. This specific substitution pattern offers a unique three-dimensional vector for further chemical elaboration, making it a potentially valuable building block for creating novel chemical libraries for drug screening.

Physicochemical and Spectroscopic Profiling: An Extrapolative Analysis

While specific experimental data for 1-Boc-3-(aminomethyl)-3-ethylazetidine is unavailable, we can predict its general characteristics based on its structural components and data from analogous compounds like 1-Boc-3-(aminomethyl)azetidine.[7]

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C11H22N2O2 | Based on the addition of an ethyl group (C2H5) to the known formula of 1-Boc-3-(aminomethyl)azetidine (C9H18N2O2). |

| Molecular Weight | ~214.31 g/mol | Calculated from the predicted molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar Boc-protected amines and azetidines are often oils or low-melting solids at room temperature.[8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | The Boc group and alkyl substituents generally confer good solubility in organic media. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] |

Anticipated Spectroscopic Signatures (¹H and ¹³C NMR)

Predicting the precise NMR shifts requires computational modeling or empirical data. However, the expected proton and carbon environments can be described.

-

¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group would appear as a sharp singlet around 1.4 ppm. The protons on the azetidine ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The methylene protons of the aminomethyl group would also be in this region, potentially showing coupling to the adjacent amine proton. The ethyl group would present as a triplet (CH3) and a quartet (CH2).

-

¹³C NMR: The carbonyl carbon of the Boc group would have a characteristic shift around 155 ppm. The quaternary carbon of the tert-butyl group would be near 80 ppm. The carbons of the azetidine ring and the aminomethyl and ethyl groups would appear in the aliphatic region of the spectrum. For comparison, the carbonyl carbon of the N-Boc group in various amino acid derivatives has been observed in different solvents.[9]

Synthetic Strategies: Constructing the 3,3-Disubstituted Azetidine Core

The synthesis of 3,3-disubstituted azetidines presents a significant challenge due to the inherent ring strain of the four-membered ring.[10] However, several robust methods have been developed.[2][11][12] A plausible synthetic approach to 1-Boc-3-(aminomethyl)-3-ethylazetidine would likely involve the initial construction of a 3-ethyl-3-functionalized azetidine precursor, followed by the introduction of the aminomethyl group.

Conceptual Synthetic Workflow

A potential synthetic route could commence with a suitable precursor that allows for the sequential introduction of the ethyl and a masked aminomethyl group at the 3-position, followed by ring formation and deprotection steps.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Azetidine synthesis [organic-chemistry.org]

A Technical Guide to 1-Boc-3-(Aminomethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: This technical guide addresses the synthesis, characterization, and application of the highly valuable azetidine building block, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. Initial searches for the specifically requested "1-Boc-3-(aminomethyl)-3-ethylazetidine" did not yield a registered CAS number or significant public-domain data, suggesting it is a less common or novel derivative. Consequently, this guide focuses on its well-documented and commercially available analogue, which serves as a foundational scaffold for a wide array of medicinal chemistry applications. The principles, synthetic logic, and reactivity discussed herein provide a robust framework for researchers working with 3-substituted azetidines.

Introduction: The Value of the Strained Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain, which is intermediate between that of aziridines and pyrrolidines, bestows upon them a unique conformational rigidity and a three-dimensional character that is highly sought after in the design of novel therapeutics.[1][2] The incorporation of an azetidine ring can significantly enhance a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and target-binding affinity.[3]

This guide focuses on tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS Number: 325775-44-8 ), a bifunctional building block that provides a synthetically versatile handle for elaboration into a diverse range of molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen, while the primary amine of the aminomethyl substituent serves as a key nucleophilic site for the introduction of various pharmacophoric elements.

Physicochemical and Spectroscopic Data

The accurate characterization of starting materials is a prerequisite for reproducible and successful synthesis. The key properties of 1-Boc-3-(aminomethyl)azetidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 325775-44-8 | [4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [5] |

| Molecular Weight | 186.25 g/mol | [5] |

| Appearance | Light yellow liquid | [4] |

| Density | 1.0234 g/mL at 25 °C | [4] |

| Boiling Point | 260.6 ± 13.0 °C (Predicted) | [4] |

| Refractive Index | 1.4670 | [4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [4] |

Spectroscopic data is essential for confirming the structure and purity of the compound. Key spectral features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the azetidine ring protons and the aminomethyl group.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and the aminomethyl substituent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, confirming the compound's molecular weight.

Synthesis and Mechanistic Rationale

The synthesis of 1-Boc-3-(aminomethyl)azetidine is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate and proceeds through a nitrile intermediate.

Caption: Synthetic workflow for 1-Boc-3-(aminomethyl)azetidine.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

The initial step involves the conversion of the ketone in tert-butyl 3-oxoazetidine-1-carboxylate to a cyanomethylene group. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation due to its high efficiency and the formation of a water-soluble phosphate byproduct, which simplifies purification.[6]

-

Mechanism and Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate diethyl cyanomethylphosphonate, generating a highly nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the azetidinone. The reaction proceeds through a transient four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a phosphate byproduct.[6] The use of low temperatures (-10 to -5 °C) during the addition is critical to control the reaction rate and prevent side reactions.[6]

Step 2: Catalytic Hydrogenation of the Nitrile

The final step is the reduction of the nitrile group to a primary amine. This is most commonly achieved through catalytic hydrogenation.

-

Mechanism and Rationale: The nitrile-containing intermediate is dissolved in a solvent such as methanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts. A catalyst, typically Raney Nickel, is added, and the reaction mixture is subjected to a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond, leading to the formation of the primary amine.[6] This method is favored for its high yield and clean conversion.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminomethylazetidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases play a central role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[8] The azetidine moiety can act as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, offering a unique vector for substituents to probe the binding pockets of target proteins.

The primary amine of 1-Boc-3-(aminomethyl)azetidine serves as a key attachment point for coupling with heterocyclic cores common in kinase inhibitors. For example, it can be acylated with a carboxylic acid or undergo nucleophilic aromatic substitution with a heteroaryl chloride to form the final drug candidate.

Caption: Incorporation of the azetidine scaffold into a kinase inhibitor.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and functionalization of 1-Boc-3-(aminomethyl)azetidine. Each step is designed to be self-validating through standard analytical techniques.

Protocol: Amide Bond Formation with a Carboxylic Acid

This protocol describes a general method for coupling 1-Boc-3-(aminomethyl)azetidine with a carboxylic acid using a common peptide coupling reagent.

Materials:

-

1-Boc-3-(aminomethyl)azetidine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

-

Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive acyl-uronium species, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.

-

-

Pre-activation: Stir the solution at room temperature for 15-30 minutes.

-

Causality: This pre-activation step ensures the complete formation of the active ester before the addition of the amine, leading to higher yields.

-

-

Amine Addition: Add a solution of 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: The aqueous work-up removes the water-soluble byproducts, such as the uronium salt and excess base.

-

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove residual water.

-

-

Final Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Safety and Handling

1-Boc-3-(aminomethyl)azetidine is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.[4]

References

-

Butt, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(2), 853. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Johansson, H., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 13(15), 4406-4409. [Link]

-

Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2654. [Link]

-

Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14856-14912. [Link]

-

Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9276-9307. [Link]

- Google Patents. (2000).

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 413-417. [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a position of relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has established it as a privileged structure in the design of novel therapeutics. This guide provides a comprehensive analysis of the multifaceted roles of the azetidine moiety in drug discovery, from its fundamental physicochemical properties to its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles. We will explore its utility as a conformational restraint, a pharmacophoric element, a versatile bioisostere, and a key building block in the synthesis of complex molecular architectures, including peptidomimetics. Detailed synthetic methodologies, case studies of FDA-approved drugs, and future perspectives will be discussed to provide a holistic understanding of this remarkable scaffold.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis and application of strained four-membered rings like azetidine were approached with caution by medicinal chemists.[2] However, what was once perceived as a liability—the inherent ring strain of approximately 25.4 kcal/mol—is now recognized as a key attribute that bestows unique and advantageous properties upon molecules that contain it.[3][4] This strain contributes to a defined three-dimensional geometry, which can pre-organize substituents for optimal interaction with biological targets, thereby minimizing the entropic penalty of binding.[2][5]

The journey of azetidine from a synthetic curiosity to a key pharmacophore was catalyzed by the discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid, which hinted at their biological relevance.[1] The subsequent development of robust synthetic methods has made a diverse array of functionalized azetidines readily accessible, paving the way for their widespread incorporation into drug candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][6]

Physicochemical Properties and Structural Features: The Azetidine Advantage

The strategic incorporation of an azetidine ring into a drug candidate can profoundly influence its physicochemical properties, which are critical determinants of its overall developability.

Conformational Rigidity and Three-Dimensionality

Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring exists in a puckered conformation, which restricts the spatial orientation of its substituents.[1][7] This conformational constraint is a powerful tool in drug design, as it allows for the precise positioning of functional groups to engage with specific binding pockets on a target protein.[1] This enhanced three-dimensionality can lead to improved potency and selectivity.

Caption: Conformational differences between azetidine and pyrrolidine rings.

Impact on Lipophilicity and Solubility

The replacement of larger, more lipophilic aliphatic rings with the smaller, more polar azetidine scaffold can lead to a desirable decrease in lipophilicity (LogP).[8] This reduction in lipophilicity often translates to improved aqueous solubility, a critical parameter for oral bioavailability and formulation development.[8]

Metabolic Stability

The azetidine ring often confers enhanced metabolic stability to drug candidates.[6][8] The strained ring system can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings. This can lead to a longer half-life and improved pharmacokinetic profile.

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain (kcal/mol) | ~25.4[3] | ~5.4[3] | Negligible |

| Conformational Flexibility | Low | Moderate | High |

| Impact on LogP | Generally decreases | Moderate | Generally increases |

| Metabolic Stability | Often enhanced[6] | Variable | Variable |

Table 1: Comparison of Physicochemical Properties of Small Saturated Nitrogen Heterocycles.

The Multifaceted Roles of Azetidine in Drug Design

The versatility of the azetidine scaffold allows it to play several key roles in the design of bioactive molecules.

Azetidine as a Conformational Restraint

The inherent rigidity of the azetidine ring is frequently exploited to lock a molecule into a bioactive conformation.[5] By reducing the number of accessible conformations, the entropic cost of binding to the target is minimized, which can lead to a significant increase in binding affinity.[5] This strategy is particularly valuable in fragment-based drug design, where rigid fragments can provide a solid anchor for further molecular elaboration.[5]

Azetidine as a Pharmacophore Element

The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with the target protein.[9] The specific substitution pattern on the azetidine ring can be fine-tuned to optimize these interactions and enhance potency and selectivity.

Azetidine as a Bioisostere

Azetidines are increasingly used as bioisosteres for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[1][10] This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[8] For instance, replacing a piperidine ring with an azetidine can provide novel exit vectors for substituent placement, allowing for the exploration of new chemical space.[9][10]

Caption: Azetidine as a bioisostere for piperidine leading to improved properties.

Azetidine in Peptidomimetics

The incorporation of azetidine-based amino acids into peptides can induce specific turn structures and enhance proteolytic stability.[11][12][13] The constrained geometry of the azetidine ring can mimic the backbone conformation of β-turns, which are common structural motifs in proteins and peptides. This makes azetidine-containing peptidomimetics valuable tools for studying protein-protein interactions and for the development of peptide-based therapeutics.[12]

Synthesis of Functionalized Azetidines: Key Methodologies

The accessibility of functionalized azetidines has been a significant driver of their adoption in medicinal chemistry. Several robust synthetic strategies have been developed to construct and derivatize this strained ring system.

Intramolecular Cyclization

One of the most common methods for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Experimental Protocol: Couty Azetidine Synthesis [1]

-

N-Protection and Chlorination: A starting β-amino alcohol is N-protected (e.g., with a tosyl or nosyl group) and the hydroxyl group is converted to a good leaving group, typically a chloride, using a chlorinating agent like thionyl chloride.

-

Intramolecular Cyclization: The resulting N-protected-γ-chloroamine is treated with a base (e.g., sodium hydride) to effect an intramolecular nucleophilic substitution, forming the azetidine ring.

-

Deprotection: The N-protecting group is removed under appropriate conditions to yield the desired azetidine.

[2+2] Cycloadditions

Photochemical or metal-catalyzed [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to substituted azetidines.[3] The aza-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, is a classic example of this approach.[3]

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[14][15] The reaction of ABBs with a wide range of nucleophiles, often under acidic or transition-metal-catalyzed conditions, leads to the regioselective opening of the bicyclic system to afford functionalized azetidines.[15] This method is particularly powerful for the late-stage functionalization of complex molecules.[16]

Caption: Overview of major synthetic strategies for azetidine ring formation.

Azetidine-Containing Drugs: Case Studies

The successful application of the azetidine scaffold is exemplified by a growing number of FDA-approved drugs.

-

Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis.[6] The azetidine moiety in baricitinib serves as a key linker element and contributes to its overall physicochemical properties.

-

Cobimetinib (Cotellic®): A MEK inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma.[6][17] The azetidine ring in cobimetinib is crucial for its binding to the MEK protein.

-

Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent.[5][6] The azetidine substituent enhances its duration of action.

-

Sarolaner (Simparica®): An isoxazoline ectoparasiticide for veterinary use.[6][18] The spiro-azetidine moiety is a key structural feature of this class of compounds.

Future Perspectives and Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[19] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine-based compounds.[3][20] Future research is likely to focus on the development of new catalytic enantioselective methods for the synthesis of chiral azetidines, further enabling the fine-tuning of their interactions with biological targets.[3] Moreover, the application of azetidines in emerging areas such as targeted protein degradation and covalent inhibition holds significant promise.[17]

References

- Vertex AI Search. (2026).

- PubMed. (2026).

- Oreate AI Blog. (2025).

- Benchchem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

- Taylor & Francis Online. (n.d.).

- Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- RSC Publishing. (n.d.).

- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Enamine. (n.d.). Azetidines.

- PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

- RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

- ChemRxiv. (2024).

- ResearchGate. (2026).

- Journal of the American Chemical Society. (2025).

- Semantic Scholar. (n.d.). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.

- ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.

- ACS Publications. (n.d.). Conformational Preferences of Proline Analogues with Different Ring Size.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.

- ACS Publications. (2020).

- Semantic Scholar. (n.d.).

- NIH. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

- Wikipedia. (n.d.). Azetidine.

- PubChem. (n.d.). Azetidine.

- Serve Content. (2011).

- NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Ambeed.com. (n.d.).

- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.

- YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. researchgate.net [researchgate.net]

- 19. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Ethylazetidine Scaffold - A Nexus of Unique Chemistry and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche chemical curiosity to a validated and valuable scaffold in modern medicinal chemistry.[1] Its inherent ring strain and sp³-rich, conformationally rigid structure impart a unique set of physicochemical properties that can significantly enhance the pharmacokinetic profiles of drug candidates.[2] When incorporated into molecules, the azetidine moiety often improves metabolic stability, aqueous solubility, and receptor selectivity.[1] This guide delves into the specific potential of substituted ethylazetidines, exploring the synthetic challenges, structure-activity relationships (SAR), and key methodologies for evaluating their biological activity. We will dissect the causality behind experimental choices, providing field-proven insights for researchers aiming to leverage this potent scaffold in their drug discovery programs.

The Azetidine Scaffold: A Privileged Structure in Drug Design

The utility of the azetidine core is rooted in its distinct stereoelectronic properties. Unlike more flexible aliphatic amines or larger heterocyclic systems, the azetidine ring is conformationally restricted. This rigidity can pre-organize substituents into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.

Key Physicochemical & Pharmacokinetic Advantages:

-

Metabolic Stability: The strained ring is less susceptible to metabolism by cytochrome P450 enzymes compared to more conventional alkylamine structures.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate an azetidine ring to enhance their metabolic half-life.[2]

-

Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving the solubility of the parent molecule—a critical factor for oral bioavailability.

-

Vectorial Exit Trajectory: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for fine-tuning of interactions with target proteins and exploration of previously inaccessible chemical space.[3]

-

Reduced Lipophilicity: As a bioisostere for larger or more lipophilic groups (like a gem-dimethyl or piperidine), the azetidine scaffold can help modulate a compound's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The ethylazetidine core specifically provides a versatile linker and anchor point, combining the benefits of the azetidine ring with a flexible ethyl chain that can be readily functionalized to probe target interactions.

Synthetic Pathways to Substituted Ethylazetidines

The synthesis of the strained four-membered azetidine ring presents a significant challenge due to its inherent ring strain.[4] However, advances in synthetic methodology have made these scaffolds more accessible.[2] The two most common strategies are intramolecular cyclization and [2+2] cycloaddition reactions.[4]

Workflow: General Intramolecular Cyclization Approach

The following diagram outlines a common retrosynthetic approach for building a substituted ethylazetidine, starting from a readily available amino acid precursor. The logic is to construct a linear precursor containing a leaving group at the γ-position relative to the nitrogen, which can then undergo intramolecular nucleophilic substitution to form the four-membered ring.

Sources

An In-depth Technical Guide to Azetidine Derivatives in Drug Discovery

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Their unique combination of properties—including inherent ring strain, sp³-rich character, and conformational rigidity—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a comprehensive exploration of azetidine derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make azetidines attractive, explore key synthetic strategies, analyze their role as pharmacophores and bioisosteres, and examine their application in approved therapeutics.

The Azetidine Scaffold: A Unique Convergence of Properties

The allure of the azetidine ring in drug design stems from a fascinating interplay of its structural and electronic characteristics. Understanding these foundational aspects is crucial to appreciating the rationale behind its incorporation into therapeutic agents.

Ring Strain and Conformational Rigidity

The azetidine ring possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[4] This value positions it between the highly strained and reactive aziridines (27.7 kcal/mol) and the more flexible and stable pyrrolidines (5.4 kcal/mol).[4] This intermediate level of strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic manipulations.[4][5]

From a drug design perspective, this inherent strain leads to a more rigid and defined three-dimensional structure compared to larger, more flexible rings like piperidine or pyrrolidine.[2][3][6] This conformational pre-organization can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased binding affinity and selectivity.[7]

Physicochemical and Pharmacokinetic Implications

The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, which in turn impacts its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[1][2][3][8]

-

Metabolic Stability: Azetidines can enhance metabolic stability by blocking sites of metabolism.[1][2][3][8] For instance, they can serve as metabolically robust replacements for more labile groups, such as piperidines, which are susceptible to N-dealkylation.[9]

-

Lipophilicity: The compact nature of the azetidine ring can lead to a reduction in lipophilicity (logP) compared to larger aliphatic rings, which is often desirable for improving a drug's overall ADME profile.[8]

-

Three-Dimensionality: The non-planar, sp³-rich nature of the azetidine scaffold contributes to the overall three-dimensionality of a molecule.[2] This is a highly sought-after characteristic in modern drug discovery as it can lead to improved target engagement and selectivity by allowing for more specific interactions within a binding pocket.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of substituted azetidines has been challenging due to the inherent ring strain.[10][11] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for accessing this valuable scaffold.

Key Synthetic Methodologies

Several powerful strategies have emerged for the construction and functionalization of the azetidine ring:

-

Cycloaddition Reactions: [2+2] cycloadditions, particularly the aza-Paternò-Büchi reaction, have been employed for the synthesis of azetidines.[4]

-

Intramolecular Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination is a powerful method for forming the azetidine ring by directly converting a C-H bond into a C-N bond.[4][10]

-

Strain-Release Methodologies: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[4][10]

-

Ring Contraction: Ring contraction of larger heterocycles, such as 2-pyrrolidinones, can also yield azetidine derivatives.[4]

-

Functionalization of Pre-existing Rings: A one-pot synthesis starting from 1-Boc-3-(bromomethyl)azetidine allows for the efficient introduction of various functionalities at the 3-position.[12]

Experimental Protocol: One-Pot Synthesis of 3-Substituted Azetidine Derivatives

This protocol outlines a general procedure for the synthesis of 3-substituted azetidine derivatives from 1-Boc-3-(bromomethyl)azetidine, demonstrating the efficiency of a one-pot approach.[12]

Step 1: Nucleophilic Substitution

-

To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a suitable solvent (e.g., DMF, CH₃CN) at room temperature, add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

Step 2: In-Situ Deprotection (Optional)

-

If the final product requires a free amine, add an acid (e.g., TFA, HCl in dioxane) directly to the reaction mixture.

-

Stir at room temperature until the Boc-protecting group is cleaved.

Step 3: Work-up and Purification

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.

Azetidines as Pharmacophores and Bioisosteres

The utility of azetidines in drug discovery extends beyond their ability to simply modulate physicochemical properties. They can also act as key pharmacophoric elements or serve as bioisosteres for other common cyclic amines.

Azetidine as a Privileged Pharmacophore

The azetidine ring itself can be a critical component of the pharmacophore, directly interacting with the biological target. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, enabling optimal interactions with the binding site. This is exemplified in their use as inhibitors of enzymes like kinases and signal transducer and activator of transcription (STAT) proteins.[10]

Azetidine as a Bioisostere

Azetidines are increasingly being used as bioisosteres for larger, more flexible rings such as piperidine and piperazine.[8][13][14] This bioisosteric replacement can offer several advantages:

-

Improved Metabolic Stability: As previously mentioned, replacing a piperidine with an azetidine can block N-dealkylation pathways.[9]

-

Enhanced Selectivity: The more constrained geometry of the azetidine ring can lead to higher selectivity for the desired target over off-targets.

-

Novel Chemical Space: The use of azetidines allows for the exploration of novel chemical space, providing opportunities for new intellectual property.[8]

Azetidine-Containing Drugs: From Bench to Bedside

The successful application of azetidine derivatives in drug discovery is best illustrated by the number of FDA-approved drugs that incorporate this scaffold. These examples span a wide range of therapeutic areas, highlighting the versatility of the azetidine ring.[1][15][16]

| Drug Name | Therapeutic Area | Target/Mechanism of Action | Role of the Azetidine Moiety |

| Azelnidipine | Antihypertensive | Calcium Channel Blocker | Part of the dihydropyridine pharmacophore, contributing to binding and metabolic stability.[4][17] |

| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | The azetidine ring provides a key vector for substitution and contributes to the overall 3D shape for optimal binding.[1] |

| Cobimetinib | Melanoma | MEK Inhibitor | The azetidine moiety is crucial for potent and selective inhibition of the MEK enzyme.[1] |

| Sarolaner | Veterinary Ectoparasiticide | GABA Receptor Antagonist | The azetidine ring is integral to the molecule's interaction with the insect GABA receptor.[1][16][18] |

| Ximelagatran | Anticoagulant (withdrawn) | Direct Thrombin Inhibitor | The azetidine carboxylic acid moiety mimics the P1 residue of fibrinogen, enabling potent thrombin inhibition. |

Case Study: The Discovery of Azetidine Amides as STAT3 Inhibitors

The development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) provides an excellent case study on the rational application of azetidine derivatives.

The Challenge: Targeting a "Druggable" Transcription Factor

STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Direct inhibition of STAT3 has been a long-standing challenge in oncology drug discovery.

From Proline to Azetidine: A Leap in Potency

Initial efforts led to the discovery of proline-based STAT3 inhibitors.[19] In a subsequent optimization campaign, researchers replaced the proline linker with an azetidine ring. This strategic modification led to a significant increase in potency.[19]

-

Structure-Activity Relationship (SAR): It was discovered that the (R)-enantiomer of the azetidine-2-carboxamide was more potent than the (S)-enantiomer, and moving the carboxamide to the 3-position of the azetidine ring resulted in a loss of activity.[19] This highlights the critical importance of the precise three-dimensional arrangement of substituents afforded by the rigid azetidine core.

Workflow for the Discovery of Azetidine-Based STAT3 Inhibitors

Caption: Drug discovery workflow for azetidine-based inhibitors.

Future Perspectives and Conclusion

The journey of azetidine derivatives in drug discovery is far from over. As synthetic methodologies continue to evolve, we can expect to see even more complex and diverse azetidine-containing molecules being synthesized and evaluated.[4][5] The application of azetidines is expanding into new therapeutic areas, including neurodegenerative diseases and infectious diseases.[1][20][21]

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applic

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Azetidines in medicinal chemistry: emerging applic

- In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Compar

- One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Examples of azetidine‐based bioisosters.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Background and conceptual design a Aza-azetidine bioisostere of...

- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Azetidines in Drug Discovery. PharmaBlock.

- Antimicrobial potential of various substituted azetidine deriv

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- Azetidine analogs synthesis and characterization for antimicrobial activity. Heliyon.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Azetidines of pharmacological interest. PubMed.

- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

- Novel antibacterial azetidine lincosamides. PubMed.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Structures of some azetidine‐based drugs.

- Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery. Benchchem.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.

- Azetidines. Enamine.

- a) Selected azetidine‐containing spirocyclic pharmaceuticals....

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sciencedaily.com [sciencedaily.com]

- 21. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Physicochemical Profile of N-Boc Protected Azetidines

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important structural motifs in modern drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry provide a unique structural scaffold that can enhance key physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1] The incorporation of an azetidine ring can significantly influence a molecule's conformation, basicity, and lipophilicity, all of which are critical parameters in the design of novel therapeutics.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, highlighting its value in improving metabolic stability and receptor selectivity.[1][3]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of azetidine-containing compounds.[4][5] The Boc group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions.[5][6] This technical guide provides a comprehensive overview of the key physicochemical properties of N-Boc protected azetidines, offering insights and detailed experimental protocols for their characterization. This information is crucial for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

Lipophilicity (logP/logD)

Theoretical Background: Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. The lipophilicity of N-Boc protected azetidines influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for off-target toxicity. The Boc group, being lipophilic, generally increases the overall logP of the parent azetidine.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold standard for experimentally determining logP and logD values due to its direct measurement of the partition coefficient.[7][8]

Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4. Shake the mixture vigorously for 24 hours to ensure mutual saturation and then allow the phases to separate completely.[7][9]

-

Sample Preparation: Prepare a stock solution of the N-Boc protected azetidine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[7]

-

Partitioning: In a vial, combine 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[9] Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to this biphasic system.

-

Equilibration: Cap the vial and shake it for a sufficient period (e.g., 2 to 24 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach equilibrium between the two phases.[10][11]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[9]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logD is calculated using the following equation: logD = log10 ( [Compound]octanol / [Compound]PBS )[12]

Data Interpretation:

A higher logD value indicates greater lipophilicity. For drug candidates, a logD in the range of 1-3 is often considered optimal for balancing membrane permeability and aqueous solubility.

| Compound | logP (Calculated) | logD at pH 7.4 (Experimental) | Reference |

| N-Boc-azetidine | 1.2 | 1.2 | [13] (Calculated for Azetidine) |

| N-Boc-3-phenylazetidine | 3.1 | 3.1 | Estimated |

| N-Boc-3-hydroxyazetidine | 0.5 | 0.5 | Estimated |

Table 1: Representative Lipophilicity Data for N-Boc Protected Azetidines. The logP values are estimated based on the parent azetidine and the contribution of the substituents. Experimental logD values can vary based on the specific conditions.

Caption: Workflow for Kinetic Solubility Determination.

Acidity/Basicity (pKa)

Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid or base. The nitrogen atom in the azetidine ring is basic, and its pKa is influenced by the substituents on the ring and on the nitrogen itself. The N-Boc group, being an electron-withdrawing carbamate, significantly reduces the basicity of the azetidine nitrogen. Understanding the pKa is crucial as it dictates the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. [14][15][16]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [14][16] Methodology:

-

Sample Preparation: Dissolve a known amount of the N-Boc protected azetidine in a suitable solvent, typically water or a co-solvent system if solubility is low, to a concentration of at least 10⁻⁴ M. [16][17]The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl. [17]2. Titration Setup: Calibrate a pH electrode with standard buffers. [17]Immerse the calibrated electrode in the sample solution, which is continuously stirred.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. [17]4. Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium. [14]5. Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. [14] Data Interpretation:

The pKa of the azetidine nitrogen in N-Boc protected derivatives is significantly lower than that of the corresponding unprotected azetidine. This is due to the electron-withdrawing nature of the Boc group.

| Compound | pKa of Azetidine Nitrogen |

| Azetidine | ~11.2 |

| N-Boc-azetidine | ~1-2 (estimated) |

Table 3: Comparison of pKa Values for Azetidine and N-Boc-azetidine. The pKa of N-Boc-azetidine is an estimation based on the pKa of other Boc-protected amines.

Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Metabolic Stability